1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid
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Overview
Description
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a prop-1-en-2-yl group
Preparation Methods
The synthesis of 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be achieved through several routes:
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Palladium-Catalyzed Hydrocarboxylation: : This method involves the hydrocarboxylation of cyclopentene using palladium as a catalyst. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method is efficient and yields the desired carboxylic acid .
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Base-Induced Ring Contraction: : Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the carboxylic acid .
Chemical Reactions Analysis
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups. For example, esterification can occur in the presence of alcohols and acid catalysts.
Scientific Research Applications
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
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Medicine: : Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
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Industry: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)cyclopentanecarboxylic acid can be compared with other similar compounds:
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Cyclopentanecarboxylic Acid: : This compound lacks the methyl and prop-1-en-2-yl substituents, making it less hydrophobic and potentially less reactive in certain chemical reactions .
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1-Methyl-3-(1-methylethyl)cyclopentanecarboxylic Acid:
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1-Methyl-3-(prop-1-en-2-yl)benzene:
Properties
CAS No. |
38655-27-5 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-methyl-3-prop-1-en-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,6-8)9(11)12/h8H,1,4-6H2,2-3H3,(H,11,12) |
InChI Key |
CWXMNMYPIMCLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(C1)(C)C(=O)O |
Origin of Product |
United States |
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